molecular formula C104H183N41O30S2 B132954 GD-6 Peptide CAS No. 141627-61-4

GD-6 Peptide

Cat. No. B132954
M. Wt: 2552 g/mol
InChI Key: NETAVRUBICKBPB-IOQQUYLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GD-6 peptide is a synthetic peptide that has gained significant attention in scientific research due to its potential therapeutic applications. It is a peptide composed of six amino acids and is derived from a protein found in the extracellular matrix of the human body. The peptide has been shown to have various biochemical and physiological effects, making it a promising candidate for the development of new treatments for various diseases.

Mechanism Of Action

The exact mechanism of action of GD-6 peptide is not fully understood. However, it is believed to work by modulating various signaling pathways involved in inflammation, fibrosis, and wound healing. The peptide has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, as well as promote the expression of anti-inflammatory cytokines. Additionally, GD-6 peptide has been shown to promote the migration and proliferation of fibroblasts, which are essential for tissue repair.

Biochemical And Physiological Effects

GD-6 peptide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in extracellular matrix degradation. Additionally, GD-6 peptide has been shown to increase the expression of collagen and other extracellular matrix proteins, which are essential for tissue repair.

Advantages And Limitations For Lab Experiments

One advantage of using GD-6 peptide in lab experiments is its high purity and stability. The peptide is synthesized using SPPS methodology, which allows for the production of highly pure peptides with minimal impurities. Additionally, GD-6 peptide is stable under various conditions, making it suitable for use in various assays.
One limitation of using GD-6 peptide in lab experiments is its cost. The synthesis of GD-6 peptide is a complex process that requires specialized equipment and expertise, making it expensive to produce. Additionally, the peptide has a short half-life, which may limit its effectiveness in certain assays.

Future Directions

There are several future directions for the research and development of GD-6 peptide. One area of research is the development of new therapeutic applications for the peptide. GD-6 peptide has shown promise in the treatment of various diseases, and further research is needed to explore its full potential.
Another area of research is the optimization of the synthesis and purification methods for GD-6 peptide. Improvements in these areas could lead to a more cost-effective and scalable production of the peptide, making it more accessible for research and clinical applications.
Finally, further research is needed to fully understand the mechanism of action of GD-6 peptide. A better understanding of the peptide's mode of action could lead to the development of more effective treatments for various diseases.

Synthesis Methods

GD-6 peptide is synthesized using solid-phase peptide synthesis (SPPS) methodology. This process involves the sequential addition of protected amino acids onto a solid support, followed by deprotection and cleavage of the peptide from the support. The resulting peptide is then purified using various chromatographic techniques to obtain a highly pure product.

Scientific Research Applications

GD-6 peptide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-fibrotic, and wound-healing properties. These properties make it a promising candidate for the treatment of various diseases, including osteoarthritis, fibrosis, and chronic wounds.

properties

CAS RN

141627-61-4

Product Name

GD-6 Peptide

Molecular Formula

C104H183N41O30S2

Molecular Weight

2552 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C104H183N41O30S2/c1-49(2)36-62(86(161)130-58(25-17-33-122-102(114)115)83(158)134-63(37-50(3)4)87(162)141-70(45-148)93(168)133-61(99(174)175)27-19-35-124-104(118)119)135-90(165)66(40-75(108)151)138-84(159)59(26-18-34-123-103(116)117)132-98(173)78(52(7)8)145-97(172)72(47-176)127-77(153)42-125-81(156)56(23-15-31-120-100(110)111)129-89(164)65(39-54-20-11-10-12-21-54)137-94(169)68(43-146)140-79(154)53(9)126-82(157)57(24-16-32-121-101(112)113)131-92(167)69(44-147)143-95(170)71(46-149)142-88(163)64(38-51(5)6)136-96(171)73(48-177)144-91(166)67(41-76(109)152)139-85(160)60(28-29-74(107)150)128-80(155)55(106)22-13-14-30-105/h10-12,20-21,49-53,55-73,78,146-149,176-177H,13-19,22-48,105-106H2,1-9H3,(H2,107,150)(H2,108,151)(H2,109,152)(H,125,156)(H,126,157)(H,127,153)(H,128,155)(H,129,164)(H,130,161)(H,131,167)(H,132,173)(H,133,168)(H,134,158)(H,135,165)(H,136,171)(H,137,169)(H,138,159)(H,139,160)(H,140,154)(H,141,162)(H,142,163)(H,143,170)(H,144,166)(H,145,172)(H,174,175)(H4,110,111,120)(H4,112,113,121)(H4,114,115,122)(H4,116,117,123)(H4,118,119,124)/t53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,78-/m0/s1

InChI Key

NETAVRUBICKBPB-IOQQUYLGSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N

SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(CS)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N

Other CAS RN

141627-61-4

sequence

KQNCLSSRASFRGCVRNLRLSR

synonyms

GD-6 peptide
laminin-derived peptide, GD-6

Origin of Product

United States

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